![molecular formula C18H22N2O2 B3815283 1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B3815283.png)
1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine
Description
The compound “1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In one method, symmetric 1,4-bis(1,3-oxazol-5-yl)benzene was generated from terephthaloyl aldehyde and TosMIC under the typical van Leusen condition .Molecular Structure Analysis
Oxazoles are aromatic compounds but less so than the thiazoles . They are a part of a large number of drugs and biologically relevant molecules . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Chemical Reactions Analysis
The reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride gave 2-substituted 5-methyl-4-methylthio-1,3-oxazoles in good yield . The methylthio group at the C4 position can easily be removed with Raney nickel .Future Directions
Oxazole-based molecules have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . They are becoming a significant heterocyclic nucleus, valuable for drug discovery and synthesis . Therefore, the future direction would likely involve further exploration of the therapeutic potentials of oxazole derivatives, including “1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine”.
properties
IUPAC Name |
(4-methyl-1,3-oxazol-5-yl)-[3-(2-phenylethyl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14-17(22-13-19-14)18(21)20-11-5-8-16(12-20)10-9-15-6-3-2-4-7-15/h2-4,6-7,13,16H,5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJXWCNLNALSDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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